(2E)-2-cyano-3-[2-(prop-2-en-1-yloxy)naphthalen-1-yl]prop-2-enethioamide
Description
This compound features a conjugated (2E)-propenethioamide backbone with a cyano group at the α-position and a naphthalen-1-yl ring substituted with an allyloxy (prop-2-en-1-yloxy) group at the 2-position.
Properties
IUPAC Name |
(E)-2-cyano-3-(2-prop-2-enoxynaphthalen-1-yl)prop-2-enethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-2-9-20-16-8-7-12-5-3-4-6-14(12)15(16)10-13(11-18)17(19)21/h2-8,10H,1,9H2,(H2,19,21)/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDIGYAUKYGRKX-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-cyano-3-[2-(prop-2-en-1-yloxy)naphthalen-1-yl]prop-2-enethioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available research on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₂S |
| Molecular Weight | 325.42 g/mol |
| IUPAC Name | This compound |
| SMILES | C=CCOC1=CC=CC=C1C(=C(C#N)N)=S |
The structure features a cyano group, an enethioamide linkage, and a naphthalene moiety, which are known to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have shown that naphthalene derivatives possess significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structural features have been tested against breast, colon, and lung cancer cells, demonstrating IC50 values in the micromolar range .
- Antimicrobial Properties : Some naphthalene-based compounds have shown efficacy against bacterial strains and fungi, indicating potential as antimicrobial agents .
- Enzyme Inhibition : Research suggests that certain derivatives can inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. For instance:
- A study published in the Journal of Fluorine Chemistry evaluated various naphthalene derivatives for their antiproliferative effects. The most active compound exhibited an IC50 value of 4 µM against breast cancer cells .
- Another research article demonstrated that a closely related compound inhibited bacterial growth with an MIC value of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 4 | Antiproliferative |
| Compound B | 32 | Antimicrobial |
| Compound C | 15 | Enzyme Inhibition |
This table illustrates that while there are other effective compounds within this class, this compound may offer unique benefits due to its specific functional groups.
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with (2E)-2-cyano-3-[2-(prop-2-en-1-yloxy)naphthalen-1-yl]prop-2-enethioamide:
Antimicrobial Activity
Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For instance, derivatives of similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the range of 128–256 µg/mL .
Cytotoxicity
The compound demonstrates selective cytotoxic effects against cancer cell lines. In vitro studies have revealed IC50 values in the low micromolar range for various cancer types, suggesting its potential as an anticancer agent. The mechanisms of action may involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
Preliminary findings suggest that this compound may inhibit enzymes involved in critical metabolic pathways, such as acetylcholinesterase, which is relevant in neurodegenerative diseases .
Research Findings and Case Studies
Several studies have been conducted to explore the efficacy and mechanisms of action of this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The precise mechanisms through which this compound exerts its effects are still under investigation but may involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways .
Comparison with Similar Compounds
Substituent Effects on Aromatic Systems
- (2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamide (CDPE): Replacing the naphthalene-allyloxy group with a 4-(diethylamino)phenyl ring () alters electronic properties. CDPE exhibits polymorphism and solvate formation, suggesting that the target compound may also display varied solid-state forms depending on crystallization conditions .
- ANPEO and VBNPEO (Chalcone Derivatives): These compounds share the naphthalene-allyloxy substituent but feature a ketone (enone) backbone instead of a thioamide ().
Functional Group Variations
- 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide: This compound () replaces the thioamide with a carboxamide and incorporates a methoxyphenyl group. The methoxy group is less sterically demanding than allyloxy, which may improve crystallinity. The tetrahydrobenzothiophene moiety adds rigidity, contrasting with the planar naphthalene system in the target compound.
- (E)-2-cyano-3-(2-furyl)prop-2-enethioamide: Substituting the naphthalene-allyloxy group with a furan ring () reduces aromatic conjugation and introduces oxygen heteroatoms. The smaller furyl group may lower melting points and alter solubility compared to the naphthalene-based target compound.
Research Implications
The target compound’s unique combination of naphthalene-allyloxy and thioamide groups positions it as a candidate for studying steric-electronic interplay in materials science or medicinal chemistry. Further studies should explore its synthesis via cyanoacetate condensations (as in ) and crystallographic characterization using SHELX tools ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
